molecular formula C7H8BrNO2 B598903 2-Bromo-3,5-dimethoxypyridine CAS No. 149966-41-6

2-Bromo-3,5-dimethoxypyridine

Cat. No. B598903
Key on ui cas rn: 149966-41-6
M. Wt: 218.05
InChI Key: SYZIZRDEGATWBD-UHFFFAOYSA-N
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Patent
US08466163B2

Procedure details

To a stirred solution of 3,5-dimethoxypyridine (780 mg, 5.6 mmol) in dry MeCN (24 ml) was added N-bromosuccinimide (1.0 g, 5.6 mmol) and the reaction was heated to reflux for 1 hour. After cooling, the solvent was removed under vacuum and the residue was triturated with diethyl ether to precipitate the succinimide by-product and filtered. The filtrate was concentrated onto silica-gel and the residue purified by flash chromatography (silica-gel, eluted with hexanes:EtOAc, 3:1) to afford the product as a white solid (860 mg, 70%). 1H-NMR (300 MHz, CDCl3) δ 7.67 (d, J=2.5 Hz, 1H), 6.71 (d, J=2.5 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[Br:11]N1C(=O)CCC1=O>CC#N>[Br:11][C:4]1[C:3]([O:2][CH3:1])=[CH:8][C:7]([O:9][CH3:10])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
COC=1C=NC=C(C1)OC
Name
Quantity
1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
24 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to precipitate the succinimide by-product
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated onto silica-gel
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica-gel, eluted with hexanes:EtOAc, 3:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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